molecular formula C19H27N3O B6991940 N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(3-phenyl-1,2-oxazol-5-yl)ethanamine

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(3-phenyl-1,2-oxazol-5-yl)ethanamine

Cat. No.: B6991940
M. Wt: 313.4 g/mol
InChI Key: AGOXFEFXEHQNCF-UHFFFAOYSA-N
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Description

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(3-phenyl-1,2-oxazol-5-yl)ethanamine is a synthetic organic compound that features a piperidine ring, an oxazole ring, and a phenyl group

Properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(3-phenyl-1,2-oxazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-15(20-11-8-16-9-12-22(2)13-10-16)19-14-18(21-23-19)17-6-4-3-5-7-17/h3-7,14-16,20H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOXFEFXEHQNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=CC=C2)NCCC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(3-phenyl-1,2-oxazol-5-yl)ethanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Oxazole Ring Formation: The oxazole ring is often synthesized through cyclization reactions involving α-haloketones and primary amides.

    Coupling Reactions: The final step involves coupling the piperidine and oxazole rings with the phenyl group through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of saturated heterocycles.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Research: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(3-phenyl-1,2-oxazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, while the oxazole ring could participate in hydrogen bonding or other interactions with biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(3-phenyl-1,2-oxazol-5-yl)ethanamine shares structural similarities with other piperidine and oxazole derivatives, such as:
    • This compound
    • 1-(3-phenyl-1,2-oxazol-5-yl)ethanamine

Uniqueness

  • The unique combination of the piperidine and oxazole rings with a phenyl group in this compound provides distinct pharmacological properties, making it a valuable compound for further research and development.

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